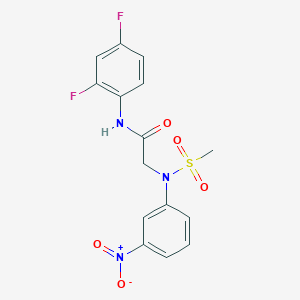![molecular formula C17H17ClN2O2 B4770820 N-[4-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B4770820.png)
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide
Descripción general
Descripción
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide, also known as BPN14770, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BPN14770 was first synthesized in 2016 by Tetra Discovery Partners, a biotechnology company focused on developing treatments for neurological disorders. Since then, BPN14770 has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications.
Mecanismo De Acción
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D). PDE4D is involved in the regulation of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a critical role in the brain. By inhibiting PDE4D, N-[4-(butyrylamino)phenyl]-2-chlorobenzamide increases cAMP levels, which in turn promotes the activity of a protein called protein kinase A (PKA). PKA is involved in a variety of cellular processes, including synaptic plasticity and inflammation.
Biochemical and Physiological Effects
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include:
- Improving cognitive function: N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been found to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. This effect is thought to be due to the drug's ability to enhance synaptic plasticity, which is critical for learning and memory.
- Reducing inflammation: N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been found to reduce inflammation in animal models of neuroinflammation. This effect is thought to be due to the drug's ability to inhibit the activity of PDE4D, which is involved in the regulation of inflammatory cytokines.
- Promoting synaptic plasticity: N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been found to promote synaptic plasticity in animal models of Alzheimer's disease and Fragile X syndrome. This effect is thought to be due to the drug's ability to enhance cAMP/PKA signaling, which is critical for the formation and maintenance of synapses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has several advantages for use in lab experiments. First, it is a small molecule, which makes it easy to synthesize and modify. Second, it has been shown to have a high degree of specificity for PDE4D, which reduces the risk of off-target effects. Third, it has been found to be well-tolerated in animal studies, which suggests that it may have a good safety profile.
However, there are also some limitations to the use of N-[4-(butyrylamino)phenyl]-2-chlorobenzamide in lab experiments. First, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems. Second, its efficacy in human studies has not yet been established, which limits its potential clinical applications. Finally, its synthesis method may be challenging for some labs, which could limit its availability.
Direcciones Futuras
There are several potential future directions for research on N-[4-(butyrylamino)phenyl]-2-chlorobenzamide. These include:
- Further exploration of its mechanism of action: While N-[4-(butyrylamino)phenyl]-2-chlorobenzamide's mechanism of action is known to involve inhibition of PDE4D, the downstream effects of this inhibition are not fully understood. Further research could shed light on the specific signaling pathways involved in N-[4-(butyrylamino)phenyl]-2-chlorobenzamide's effects.
- Clinical trials: While N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has shown promise in preclinical studies, its efficacy in human trials has not yet been established. Clinical trials will be necessary to determine whether N-[4-(butyrylamino)phenyl]-2-chlorobenzamide is an effective treatment for neurological disorders.
- Combination therapies: N-[4-(butyrylamino)phenyl]-2-chlorobenzamide may have synergistic effects when combined with other drugs that target different aspects of neurological disorders. Further research could explore the potential for combination therapies using N-[4-(butyrylamino)phenyl]-2-chlorobenzamide and other drugs.
- Optimization of synthesis method: While the synthesis method for N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been optimized, further improvements could increase yields and reduce costs. This could make N-[4-(butyrylamino)phenyl]-2-chlorobenzamide more accessible to researchers and increase its potential for clinical use.
Aplicaciones Científicas De Investigación
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been shown to have potential therapeutic applications for a range of neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia. In preclinical studies, N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been found to improve cognitive function, reduce inflammation, and promote synaptic plasticity. These effects make N-[4-(butyrylamino)phenyl]-2-chlorobenzamide a promising candidate for the development of new treatments for these disorders.
Propiedades
IUPAC Name |
N-[4-(butanoylamino)phenyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-5-16(21)19-12-8-10-13(11-9-12)20-17(22)14-6-3-4-7-15(14)18/h3-4,6-11H,2,5H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGZBMYWMJNGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-chloro-5-[(4-iodobenzoyl)amino]benzoate](/img/structure/B4770739.png)
![methyl 1-ethyl-4-({[1-(methylsulfonyl)-3-piperidinyl]carbonyl}amino)-1H-pyrazole-3-carboxylate](/img/structure/B4770740.png)
![4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B4770745.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4770746.png)
![N-{[4-allyl-5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4770754.png)
![N-(3,4-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B4770762.png)
![1-[(2-methylbenzyl)sulfonyl]pyrrolidine](/img/structure/B4770776.png)
![2-(2-bromo-4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4770787.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4770793.png)


![1-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B4770805.png)
![N-{[(2-bromophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4770812.png)
